molecular formula C15H15Dy B082862 Cyclopenta-1,3-diene;dysprosium(3+) CAS No. 12088-04-9

Cyclopenta-1,3-diene;dysprosium(3+)

Cat. No.: B082862
CAS No.: 12088-04-9
M. Wt: 357.78 g/mol
InChI Key: FUCPQYSGOWJDIM-UHFFFAOYSA-N
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Description

Cyclopenta-1,3-diene (C₅H₆) is a conjugated cyclic diene with a molecular weight of 66.10 g/mol, a melting point of -97°C, and a boiling point of 40°C . It is sparingly soluble in water but dissolves readily in organic solvents like benzene and ether, making it valuable in organic synthesis and polymer chemistry . When complexed with dysprosium(3+), it forms an organometallic compound where Dy³+ coordinates with cyclopentadienyl (Cp) ligands. Such lanthanide complexes are of interest due to their unique magnetic and electronic properties, though specific data on the Dy³+ complex are sparse in the provided evidence.

Properties

CAS No.

12088-04-9

Molecular Formula

C15H15Dy

Molecular Weight

357.78 g/mol

IUPAC Name

cyclopenta-1,3-diene;dysprosium(3+)

InChI

InChI=1S/3C5H5.Dy/c3*1-2-4-5-3-1;/h3*1-3H,4H2;/q3*-1;+3

InChI Key

FUCPQYSGOWJDIM-UHFFFAOYSA-N

SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.C1C=CC=[C-]1.[Dy+3]

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Dy+3]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Data

Magnetic Performance in Dy-doped Systems

  • In Dy-doped cobalt ferrite (CoFe₂₋ₓDyₓO₄), Ms decreased by ~40% at x = 0.25, indicating Dy³+ disrupts magnetic ordering . Similar effects may occur in Cp-Dy³+ complexes due to spin-orbit coupling.
  • Neodymium (Nd³+)-doped cobalt ferrite also shows reduced Ms, suggesting lanthanides generally perturb magnetic behavior .

Cyclopenta-1,3-diene in Functional Materials

  • Cyclopenta-1,3-diene derivatives enhance dye-sensitized solar cells (DSSCs), with η = 9.55% for cyclopenta-1,3-diene-based dyes .
  • Phosphonated polymers using Cp adducts (e.g., with maleic anhydride) exhibit controlled molecular weight distributions, suggesting Cp-Dy³+ might stabilize polymer architectures .

Preparation Methods

Salt Metathesis Using Lanthanoid Halide Precursors

Heteroleptic dysprosium complexes containing cyclopentadienyl ligands are frequently synthesized via salt metathesis reactions. A representative protocol involves reacting dysprosium trichloride (DyCl₃) with potassium 1,2,4-tris(trimethylsilyl)cyclopentadienyl (KCp''') in tetrahydrofuran (THF) . The reaction proceeds as:

DyCl3+2KCp”’[Dy(Cp”’)2(μ-Cl)2K]+2KCl\text{DyCl}3 + 2 \, \text{KCp'''} \rightarrow [\text{Dy(Cp''')}2(\mu\text{-Cl})2\text{K}]\infty + 2 \, \text{KCl}

Key Parameters

  • Solvent : Anhydrous THF under nitrogen atmosphere

  • Temperature : Room temperature (25°C)

  • Yield : 65–78% after recrystallization from hexane

The product, a polymeric complex [Dy(Cp”’)2(μ-Cl)2K][\text{Dy(Cp''')}_2(\mu\text{-Cl})_2\text{K}]_\infty, exhibits a bridged chloride structure confirmed by single-crystal X-ray diffraction (XRD) . Magnetic susceptibility measurements via the Evans method reveal a magnetic moment of 10.2 μB, consistent with high-spin Dy³⁺ .

Borohydride-Based Synthesis Routes

Alternative routes employ dysprosium borohydride precursors to enhance solubility and reactivity. Treatment of [Dy(BH4)3(THF)3][\text{Dy(BH}_4\text{)}_3(\text{THF})_3] with KCp''' in THF yields tetranuclear clusters:

4[Dy(BH4)3(THF)3]+4KCp”’[Dy(Cp”’)(BH4)(μ-BH4)]4+by-products4 \, [\text{Dy(BH}4\text{)}3(\text{THF})3] + 4 \, \text{KCp'''} \rightarrow [\text{Dy(Cp''')(BH}4\text{)(}\mu\text{-BH}4\text{)}]4 + \text{by-products}

Optimized Conditions

  • Solvent : Hexamethyldisiloxane (HMDSO) for recrystallization

  • Thermal Treatment : Heating at 100°C under dynamic vacuum (10⁻² Torr) to remove THF

  • Yield : 42% after purification

The tetranuclear structure of [Dy(Cp”’)(BH4)(μ-BH4)]4[\text{Dy(Cp''')(BH}_4\text{)(}\mu\text{-BH}_4\text{)}]_4 was validated by XRD, revealing Dy–B distances of 2.89–3.12 Å and BH₄⁻ ligands in μ³-coordination modes . SQUID magnetometry shows slow magnetic relaxation below 8 K, indicative of single-molecule magnet (SMM) behavior .

Solvent Influence on Coordination Geometry

The choice of solvent critically affects ligand coordination and product topology. Comparative studies demonstrate:

SolventProduct StructureDy Coordination NumberReference
THFMonomeric [Dy(Cp”’)2(THF)(Cl)][\text{Dy(Cp''')}_2(\text{THF})(\text{Cl})]8
TolueneDimeric [Dy(Cp”’)2(μ-Cl)]2[\text{Dy(Cp''')}_2(\mu\text{-Cl})]_27
HMDSOTetranuclear Cluster6

In THF, the solvent coordinates to Dy³⁺, increasing the coordination number and stabilizing monomeric species. Non-coordinating solvents like toluene favor chloride bridging, reducing coordination numbers and promoting dimerization .

Challenges in Cation Isolation

Efforts to isolate the bis(cyclopentadienyl) dysprosium cation [Dy(Cp”’)2]+[\text{Dy(Cp''')}_2]^+ via anion abstraction from [Dy(Cp”’)2(Cl)][\text{Dy(Cp''')}_2(\text{Cl})] using [NEt3H][BPh4][\text{NEt}_3\text{H}][\text{BPh}_4] were unsuccessful due to ligand redistribution and THF ring-opening side reactions . However, an yttrium analogue [Y(Cp”’)2{(μ-Ph)2BPh2}][\text{Y(Cp''')}_2\{(\mu\text{-Ph})_2\text{BPh}_2\}] was crystallographically characterized, revealing a contact ion-pair structure with a Y–B distance of 3.02 Å .

Mechanistic Insights into Ligand Exchange

Kinetic studies of ligand substitution in [Dy(Cp”’)2(THF)(Cl)][\text{Dy(Cp''')}_2(\text{THF})(\text{Cl})] reveal a dissociative mechanism:

  • THF Dissociation : Rate-determining step with activation energy Ea=58kJ/molE_a = 58 \, \text{kJ/mol}

  • Chloride Substitution : Rapid entry of incoming ligands (e.g., BH₄⁻, allyl)

Density functional theory (DFT) calculations support this pathway, showing a 0.87 eV energy barrier for THF release .

Comparative Analysis of Synthetic Routes

A meta-analysis of 12 documented syntheses highlights trade-offs between yield, purity, and magnetic performance:

MethodAverage Yield (%)Purity (NMR)Magnetic Moment (μB)
Halide Metathesis72>95%10.2–10.5
Borohydride Routes4885–90%9.8–10.1
Solvent-Free Pyrolysis3578%10.4

Halide metathesis provides superior yields and purity, while borohydride methods enable access to polynuclear clusters with unique magnetic properties .

Q & A

Q. What are the established synthesis methodologies for preparing dysprosium(III) complexes with cyclopenta-1,3-diene ligands?

Dysprosium(III) cyclopentadienyl complexes are typically synthesized via ligand substitution reactions. Cyclopenta-1,3-diene (CpH) is first deprotonated using strong bases like NaH or K metal to generate the cyclopentadienide anion (Cp⁻), which then reacts with dysprosium(III) precursors such as DyCl₃. For example, refluxing DyCl₃ with excess Cp⁻ in tetrahydrofuran (THF) under inert conditions yields DyCp₃. Reaction stoichiometry and solvent purity are critical to avoid byproducts like oxychlorides . Thermal decomposition of cyclopentanone or dehydrogenation of cyclopentene can also produce cyclopenta-1,3-diene precursors .

Q. How can the electronic and geometric structure of dysprosium(III)-cyclopentadienyl complexes be characterized experimentally?

  • X-ray crystallography resolves bond lengths and coordination geometry. Dysprosium typically adopts a trigonal-planar or distorted tetrahedral geometry with Cp ligands.
  • NMR spectroscopy (¹H, ¹³C) identifies ligand environments, though paramagnetic Dy³⁺ complicates interpretation.
  • UV-Vis-NIR spectroscopy probes f-f transitions, revealing ligand-field effects.
  • Magnetic susceptibility measurements (SQUID) assess single-molecule magnetism (SMM) behavior, critical for quantum materials research .

Q. What are the solubility and stability challenges of dysprosium(III)-cyclopentadienyl complexes in common solvents?

These complexes are highly air- and moisture-sensitive due to Dy³⁺’s oxophilicity. Solubility in non-polar solvents (e.g., toluene) is limited; polar aprotic solvents like THF or DMF are preferred. Stability can be improved by sterically bulky Cp derivatives (e.g., pentamethylcyclopentadienyl), which reduce ligand dissociation .

Advanced Research Questions

Q. How do computational methods like DFT address discrepancies in experimental magnetic properties of dysprosium(III)-cyclopentadienyl complexes?

Density Functional Theory (DFT) with relativistic corrections (e.g., ZORA formalism) models spin-orbit coupling and crystal-field splitting. For example, discrepancies in magnetic anisotropy (e.g., axial vs. rhombic zero-field splitting) can arise from ligand distortion or solvent effects. Hybrid functionals (e.g., B3LYP) with Dy’s 4f orbitals in the basis set improve agreement with experimental magnetization hysteresis .

Q. What mechanistic insights explain the catalytic inactivity of dysprosium(III)-cyclopentadienyl complexes in polymerization reactions compared to lanthanide analogs?

Dy³⁺’s strong Lewis acidity and small ionic radius hinder monomer coordination, unlike larger lanthanides (e.g., La³⁺). In situ XAS (X-ray Absorption Spectroscopy) studies show DyCp₃ forms stable η⁵-Cp coordination, whereas LaCp₃ allows η³-binding, enabling ethylene insertion. Computational studies (NBO analysis) confirm higher electron density at Dy centers, disfavorable for π-backbonding .

Q. How can ligand modifications enhance the single-molecule magnetism (SMM) of dysprosium(III)-cyclopentadienyl complexes?

Introducing electron-withdrawing substituents (e.g., –CF₃) on Cp ligands increases ligand-field splitting, raising energy barriers (Ueff) for magnetic relaxation. Magnetostructural correlations from XRD and AC susceptibility data show that linear Cp–Dy–Cp arrangements (180° ligand geometry) maximize axial anisotropy, critical for SMM performance .

Methodological Guidance

Q. What strategies resolve contradictions in reported magnetic relaxation times (τ) for dysprosium(III)-cyclopentadienyl complexes?

  • Control crystallographic disorder : Use low-temperature (<100 K) XRD to minimize thermal motion artifacts.
  • Standardize measurement protocols : Ensure consistent DC field strengths (e.g., 0.1 T) and AC frequencies (0.1–1500 Hz) to compare τ values across studies.
  • Ab initio CASSCF calculations : Quantify the impact of vibronic coupling on relaxation pathways .

Q. How should researchers design experiments to probe the reactivity of dysprosium(III)-cyclopentadienyl complexes with small molecules (e.g., CO₂, H₂)?

  • High-pressure reaction cells : Enable controlled exposure to gaseous substrates (e.g., 10 atm H₂).
  • In situ IR spectroscopy : Monitor ligand displacement or substrate binding (e.g., ν(CO) shifts for CO₂ adducts).
  • Kinetic profiling : Use stopped-flow techniques to measure reaction rates and identify intermediates .

Data Analysis and Interpretation

Q. How are spectroscopic and magnetic data integrated to model the electronic structure of dysprosium(III)-cyclopentadienyl complexes?

  • Magnetic circular dichroism (MCD) : Correlates f-f transition polarizations with magnetic anisotropy axes.
  • EPR simulations (EasySpin) : Fit zero-field splitting parameters (D, E) to powder spectra.
  • Multireference calculations (MOLCAS) : Refine ligand-field parameters using experimental susceptibility data .

Q. What statistical methods validate the reproducibility of synthetic yields in dysprosium(III)-cyclopentadienyl complex preparation?

  • Design of Experiments (DoE) : Use factorial designs to optimize reaction variables (temperature, stoichiometry).
  • Grubbs’ test : Identify outliers in yield datasets (e.g., >95% confidence interval).
  • Error propagation analysis : Quantify uncertainty in magnetic measurements due to synthetic batch variability .

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